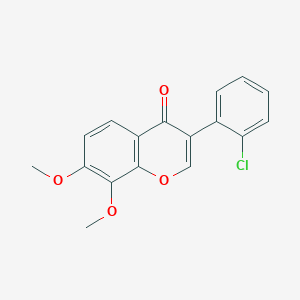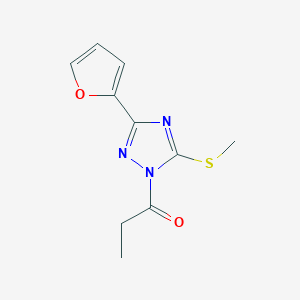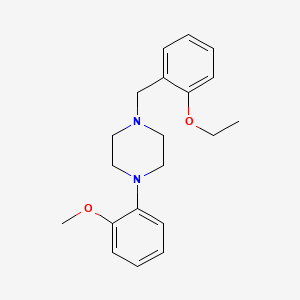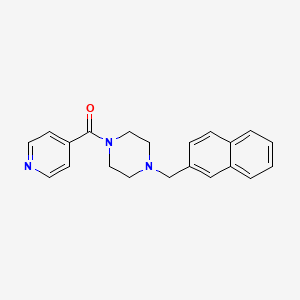
3-(2-chlorophenyl)-7,8-dimethoxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-7,8-dimethoxy-4H-chromen-4-one, also known as flavokawain A (FKA), is a naturally occurring chalcone found in the kava plant. FKA has been extensively studied due to its potential therapeutic properties, particularly its anticancer and anti-inflammatory effects.
Mechanism of Action
The exact mechanism of action of FKA is not fully understood, but it is believed to act through multiple pathways. FKA induces oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. FKA also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
FKA has been shown to have a number of biochemical and physiological effects. In cancer cells, FKA induces oxidative stress and DNA damage, leading to cell cycle arrest and apoptosis. FKA also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. In animal models of inflammatory diseases, FKA reduces inflammation and inhibits the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One advantage of using FKA in lab experiments is that it is a naturally occurring compound, which may make it more biologically relevant than synthetic compounds. However, FKA is relatively insoluble in water, which may limit its use in certain experiments. In addition, the mechanism of action of FKA is not fully understood, which may make it difficult to interpret some experimental results.
Future Directions
There are several potential future directions for research on FKA. One area of interest is the development of FKA analogs with improved solubility and potency. Another area of interest is the investigation of the potential synergistic effects of FKA with other anticancer or anti-inflammatory agents. Finally, further studies are needed to fully understand the mechanism of action of FKA and its potential therapeutic applications.
Synthesis Methods
FKA can be synthesized from 2-chloroacetophenone and 2,4-dimethoxybenzaldehyde in the presence of a base such as potassium hydroxide. The reaction proceeds via a Claisen-Schmidt condensation reaction, followed by cyclization to form the chromenone ring. The final product is obtained after purification using column chromatography.
Scientific Research Applications
FKA has been extensively studied for its potential therapeutic properties. In vitro studies have shown that FKA has anticancer effects against various types of cancer cells, including breast, prostate, liver, and colon cancer cells. FKA induces cell cycle arrest and apoptosis in cancer cells, and inhibits tumor growth and metastasis in animal models.
In addition to its anticancer effects, FKA also has anti-inflammatory properties. FKA inhibits the production of pro-inflammatory cytokines and chemokines, and reduces inflammation in animal models of inflammatory diseases.
properties
IUPAC Name |
3-(2-chlorophenyl)-7,8-dimethoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO4/c1-20-14-8-7-11-15(19)12(9-22-16(11)17(14)21-2)10-5-3-4-6-13(10)18/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTYQNZQEUCZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-7,8-dimethoxy-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(2-chloro-4-fluorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5760474.png)
![3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5760475.png)




![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5760496.png)
![2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5760510.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B5760522.png)

![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5760532.png)

